molecular formula C13H17NO5S B3047366 Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate CAS No. 138232-44-7

Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B3047366
CAS No.: 138232-44-7
M. Wt: 299.34 g/mol
InChI Key: LNRBIPMUYLVQFG-UHFFFAOYSA-N
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Description

Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a mesyloxy (methylsulfonyloxy) group at the 3-position and a benzyloxycarbonyl (Cbz) protecting group at the 1-position. This compound is widely utilized in organic synthesis, particularly in the preparation of pharmaceuticals and chiral intermediates, due to its reactivity in nucleophilic substitution reactions (e.g., SN2 displacements) facilitated by the mesyloxy leaving group . The benzyl protecting group enhances stability during synthetic processes but can be selectively removed via hydrogenolysis .

Properties

IUPAC Name

benzyl 3-methylsulfonyloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-20(16,17)19-12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRBIPMUYLVQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561638
Record name Benzyl 3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138232-44-7
Record name Benzyl 3-[(methanesulfonyl)oxy]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthetic Procedures

Preparation of 3-Hydroxymethylpyrrolidine

The synthesis begins with pyrrolidine, a five-membered secondary amine. To introduce the hydroxymethyl group at C3, two primary routes are employed:

Route A: Reductive Amination

Pyrrolidine is reacted with formaldehyde under reductive conditions (e.g., sodium cyanoborohydride) to yield 3-hydroxymethylpyrrolidine. This method achieves moderate yields (60–70%) but requires careful pH control.

Route B: Grignard Addition

3-Cyanopyrrolidine undergoes Grignard reaction with methylmagnesium bromide, followed by acidic hydrolysis to produce 3-hydroxymethylpyrrolidine. This pathway offers higher regioselectivity (>85% yield) but demands anhydrous conditions.

Benzyl Carbamate Protection

The nitrogen atom of 3-hydroxymethylpyrrolidine is protected using benzyl chloroformate (Cbz-Cl). Key conditions include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
  • Temperature : 0–25°C.

Reaction progress is monitored via thin-layer chromatography (TLC), with typical yields exceeding 90%.

Sulfonylation of the Hydroxymethyl Group

The hydroxymethyl group at C3 is converted to the methylsulfonyloxy substituent using methanesulfonyl chloride (MsCl).

Standard Procedure:
  • Reagents :

    • 3-Hydroxymethylpyrrolidine-1-carboxylate (1 equiv)
    • MsCl (1.2 equiv)
    • TEA (2.0 equiv)
    • Solvent: DCM or THF
  • Conditions :

    • Temperature: 0°C → room temperature
    • Duration: 4–6 hours
  • Workup :

    • Quench with ice-cold water.
    • Extract with DCM (3×).
    • Dry over anhydrous Na₂SO₄.
    • Purify via silica gel chromatography (hexane/ethyl acetate).

Yields range from 75–85%, with purity confirmed by ¹H NMR and LC-MS.

Alternative Methodologies

One-Pot Sulfonylation-Carbamation

A streamlined approach combines carbamate protection and sulfonylation in a single pot:

  • React pyrrolidine with Cbz-Cl and MsCl sequentially.
  • Use DIPEA as a dual-purpose base.
    This method reduces purification steps but may lower yields (60–70%) due to competing side reactions.

Enzymatic Resolution for Chiral Derivatives

For enantiomerically pure variants, lipase-mediated kinetic resolution of racemic 3-hydroxymethylpyrrolidine precursors is employed. This method, while niche, achieves >95% enantiomeric excess (ee) but requires specialized biocatalysts.

Critical Analysis of Reaction Parameters

Solvent Effects

  • Polar Aprotic Solvents : DMF or DMSO accelerate sulfonylation but complicate purification.
  • Halogenated Solvents : DCM offers optimal balance between reactivity and ease of workup.

Temperature Optimization

Lower temperatures (0–5°C) minimize side reactions (e.g., over-sulfonylation), while room temperature accelerates reaction kinetics.

Stoichiometric Considerations

Excess MsCl (1.2–1.5 equiv) ensures complete conversion, though higher equivalents risk di-sulfonylation byproducts.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.15 (s, 2H, CH₂Cbz), 4.40–4.25 (m, 2H, CH₂OMs), 3.70–3.45 (m, 4H, pyrrolidine-H).
  • MS (ESI+) : m/z 299.34 [M+H]⁺.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance heat/mass transfer during sulfonylation. Key challenges include:

  • Byproduct Management : Efficient removal of triethylamine hydrochloride.
  • Solvent Recovery : Distillation and reuse of DCM.

Comparative Analysis with Analogous Compounds

Compound CAS Number Key Distinction Yield Comparison
Benzyl 3-tosyloxypyrrolidine-1-carboxylate 158654-83-2 Tosyl vs. mesyl group 80% vs. 85%
3-Hydroxypyrrolidine-1-carboxylate 95656-88-5 Lack of sulfonate group N/A

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative .

Scientific Research Applications

Chemistry: Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It is also investigated for its potential therapeutic applications .

Industry: In the industrial sector, it is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable compound in various manufacturing processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Functional Group Differences

Benzyl 3-Oxopyrrolidine-1-carboxylate (CAS 130312-02-6)

  • Structure : Replaces the mesyloxy group with a ketone (oxo) at the 3-position.
  • Properties :
  • Molecular Weight: 219.24 g/mol (vs. ~265–270 g/mol for mesyloxy derivatives).
  • Reactivity: The oxo group participates in condensation or reduction reactions, contrasting with the mesyloxy group’s role as a leaving group.
  • Applications: Used in the synthesis of lactams or as a precursor for heterocyclic compounds .

Benzyl 3-Methoxypyrrolidine-1-carboxylate (CAS 130403-95-1)

  • Structure : Methoxy group at the 3-position.
  • Properties :
  • Molecular Weight: 235.28 g/mol.
  • Reactivity: The electron-donating methoxy group reduces electrophilicity at the 3-position, making it less reactive in substitution reactions compared to mesyloxy derivatives.
  • Applications: Serves as a stable intermediate in alkaloid synthesis .
Enantiomeric Variations

(R)- and (S)-Benzyl 3-((Methylsulfonyl)oxy)pyrrolidine-1-carboxylate

  • CAS Numbers : 122536-69-0 (R-enantiomer), 138232-44-7 (S-enantiomer).
  • Properties :
  • Identical molecular formulas (C₁₂H₁₅NO₅S) but distinct stereochemistry.
  • Applications: Critical in asymmetric synthesis for producing chiral amines or amino alcohols .

Protecting Group Variations

tert-Butyl 3-((Methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS 141699-57-2)

  • Structure : Replaces the benzyl group with a tert-butyloxycarbonyl (Boc) group.
  • Properties :
  • Molecular Weight: 265.33 g/mol.
  • Stability: The Boc group is acid-labile (removed with TFA), offering orthogonal protection to the benzyl group.
  • Applications: Preferred in peptide synthesis and multi-step reactions requiring selective deprotection .

Benzyl 3-(Aminomethyl)pyrrolidine-1-carboxylate Hydrochloride (CAS 1217619-19-6) Structure: Aminomethyl group at the 3-position. Properties:

  • Molecular Weight: 270.76 g/mol.
  • Reactivity: The primary amine enables further functionalization (e.g., amide bond formation), diverging from the mesyloxy group’s role.
  • Applications: Intermediate in bioactive molecule synthesis (e.g., protease inhibitors) .

Structural Analogues in Drug Development

1-N-Cbz-3-Methanesulfonyloxymethylpiperidine (CAS 159275-16-8)

  • Structure : Piperidine ring instead of pyrrolidine, with a mesyloxymethyl side chain.
  • Properties :
  • Increased ring size alters conformational flexibility and steric effects.
  • Applications: Used in CNS drug candidates targeting neurotransmitter receptors .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group
Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate 138232-44-7 C₁₂H₁₅NO₅S ~265–270 Mesyloxy
Benzyl 3-oxopyrrolidine-1-carboxylate 130312-02-6 C₁₂H₁₃NO₃ 219.24 Oxo
Benzyl 3-methoxypyrrolidine-1-carboxylate 130403-95-1 C₁₃H₁₇NO₃ 235.28 Methoxy
tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate 141699-57-2 C₁₀H₁₉NO₅S 265.33 Boc, Mesyloxy

Biological Activity

Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group and a methylsulfonyl oxy group. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor interaction.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Anticancer Activity : Demonstrated potential in inhibiting the proliferation of cancer cells.
  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Neuroprotective Effects : May influence neurotransmitter systems, providing potential benefits in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound can bind to active sites on enzymes, inhibiting their function. This is particularly relevant in cancer metabolism where certain enzymes are upregulated.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for neuronal health and function.
  • Oxidative Stress Regulation : The compound may modulate oxidative stress responses, which are critical in cancer and neurodegenerative diseases.

Case Studies and Experimental Data

A series of studies have highlighted the effectiveness of this compound in various biological contexts:

  • Anticancer Studies : In vitro studies have shown that the compound inhibits the growth of several cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma). The IC50 values indicate significant potency against these cell lines, suggesting its potential as a lead compound for drug development.
Cell LineIC50 (µM)Mechanism
HeLa8.7Induces apoptosis
A5494.29Cell cycle arrest at G0/G1 phase
  • Neuroprotective Studies : Research indicates that the compound may protect neuronal cells from oxidative damage, potentially through the modulation of reactive oxygen species (ROS) production.

Comparative Analysis with Related Compounds

To understand its unique properties, a comparative analysis with similar compounds can be insightful:

Compound NameStructure SimilarityBiological Activity
(S)-Benzyl 3-(dimethylamino)pyrrolidine-1-carboxylateSimilar pyrrolidine coreEnzyme inhibitor
N-BenzylpyrrolidineLacks functional groupsLimited biological activity

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the benzyl group (aromatic protons at δ 7.2–7.4 ppm, C=O at ~155 ppm) and pyrrolidine ring protons (δ 3.0–4.0 ppm for N–CH₂ and O–CH₂). The methylsulfonyl group shows distinct ¹H signals at δ 3.0–3.2 ppm (SO₂–CH₃) and a ¹³C signal at ~38 ppm .
    • 2D NMR (COSY, HMBC) : Resolve overlapping signals and verify connectivity between the pyrrolidine ring and substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₃H₁₇NO₅S: 307.08 g/mol).
  • Infrared (IR) : Look for S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported reaction yields for similar sulfonate esters?

Methodological Answer :
Discrepancies in yields often stem from:

  • Reagent Purity : Impurities in MsCl or solvents (e.g., moisture in DCM) can reduce efficiency. Use freshly distilled MsCl and anhydrous solvents.
  • Catalyst Loading : DMAP concentrations (0.1–0.3 eq) must be optimized; excess DMAP may lead to byproducts.
  • Workup Conditions : Incomplete extraction or chromatography gradients can skew yields. Validate protocols using internal standards or spiked controls.
    For example, a study on tert-butyl analogs achieved 85% yield under rigorously anhydrous conditions, while moisture-contaminated reactions dropped to 50–60% .

Basic: What storage conditions ensure the compound’s stability?

Methodological Answer :
Store the compound in a sealed, light-resistant container under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, heat, or strong acids/bases, as the sulfonate ester is prone to hydrolysis. Stability data from analogous compounds (e.g., tert-butyl derivatives) indicate a shelf life of >12 months under these conditions .

Advanced: What strategies prevent racemization during synthesis if the pyrrolidine ring is chiral?

Q. Methodological Answer :

  • Low-Temperature Reactions : Conduct sulfonylation at ≤0°C to minimize epimerization.
  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine-3-ol) and avoid prolonged heating.
  • Protecting Groups : Bulky groups (e.g., tert-butyl) stabilize the stereocenter during synthesis. For benzyl-protected analogs, catalytic hydrogenation post-sulfonylation preserves chirality .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Use a fume hood to prevent inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinses, as hydrolysis may release toxic gases (e.g., SO₂) .

Advanced: How can researchers optimize benzyl group deprotection without degrading the sulfonate ester?

Q. Methodological Answer :

  • Catalytic Hydrogenation : Use Pd/C (10% w/w) under H₂ (1–3 atm) in ethanol. Monitor reaction progress via TLC to avoid over-hydrogenation.
  • Acidic Conditions : HCl in dioxane (4 M, 0–5°C) selectively cleaves the benzyl ester while preserving the sulfonate group. Quench with NaHCO₃ to neutralize excess acid .

Advanced: What analytical techniques confirm the sulfonate ester’s stability under reaction conditions?

Q. Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation products (e.g., free pyrrolidine or methanesulfonic acid) using a C18 column and UV detection at 210–220 nm.
  • Kinetic Studies : Perform time-course NMR to track ester hydrolysis rates in varying pH buffers.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C for analogous compounds) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
Reactant of Route 2
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Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

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